molecular formula C23H28N2O2 B2961869 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide CAS No. 946372-40-3

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Cat. No.: B2961869
CAS No.: 946372-40-3
M. Wt: 364.489
InChI Key: DNRCPIBDZOEWQP-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a synthetic small molecule belonging to a class of compounds featuring a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. This core structure is of significant interest in medicinal chemistry and drug discovery. The molecule is characterized by an isopentyl group at the N1-position of the tetrahydroquinoline ring and a 2,4-dimethylbenzamide moiety attached at the 6-position. Compounds based on the 2-oxo-1,2,3,4-tetrahydroquinoline structure have been investigated for various biological activities. Notably, research on structurally similar molecules has demonstrated promising antifungal properties . For instance, certain tetrahydroquinoline derivatives have shown efficacy against pathogens like Candida albicans . This suggests that this compound represents a valuable chemical entity for researchers exploring new antifungal agents and studying structure-activity relationships (SAR) in this chemical space. The specific substitutions on the core scaffold—the isopentyl chain and the dimethylbenzamide group—are designed to modulate the compound's physicochemical properties, including lipophilicity and steric profile, which can influence its binding to biological targets and cellular permeability. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and as a key intermediate in the synthesis of more complex chemical libraries. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

2,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-7-19(14-18(21)6-10-22(25)26)24-23(27)20-8-5-16(3)13-17(20)4/h5,7-9,13-15H,6,10-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRCPIBDZOEWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is often associated with various pharmacological activities. The molecular formula is C23H28N2O4C_{23}H_{28}N_{2}O_{4}, with a molecular weight of approximately 396.5 g/mol. Its structural components suggest potential interactions with biological targets, making it a candidate for further research in drug development.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The sulfonamide moiety present in some derivatives is known for its antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .

2. Neuroprotective Effects

In vitro studies have suggested that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds could potentially benefit cognitive disorders by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .

3. Cannabinoid Receptor Modulation

Similar compounds have been identified as modulators of cannabinoid receptors, which play a crucial role in appetite regulation and metabolic processes. This suggests that this compound may influence these pathways as well .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Core : Starting materials are reacted to form the tetrahydroquinoline structure.
  • Substitution Reactions : Functional groups are introduced through various substitution reactions to yield the final compound.
  • Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Study 1: Neuroprotective Properties

A study investigating the neuroprotective effects of tetrahydroquinoline derivatives demonstrated that certain compounds improved cell viability in models of oxidative stress. This suggests potential therapeutic applications for treating neurodegenerative diseases .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, derivatives of related compounds were tested against common bacterial strains. The results indicated that some exhibited comparable or superior activity to standard antibiotics .

Research Findings

Recent findings have highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:

Activity Effectiveness Reference
AntibacterialEffective against S. aureus and E. coli
NeuroprotectiveIncreased cell viability under oxidative stress
Cannabinoid modulationPotential appetite regulation

Comparison with Similar Compounds

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 954685-49-5)

  • Substituents : 2,3-dimethoxybenzamide (vs. 2,4-dimethylbenzamide).
  • Molecular Formula : C23H28N2O4 (MW: 396.5 g/mol).

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS 954609-03-1)

  • Substituents : Benzyl group at position 1 and 2,4-difluorobenzamide.
  • Molecular Formula : C23H18F2N2O2 (MW: 392.4 g/mol).
  • Key Differences : Fluorine atoms enhance electronegativity and bioavailability, while the benzyl group may improve aromatic stacking interactions .

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 954683-75-1)

  • Substituents : 3,4-dimethylbenzamide.
  • Molecular Formula : C25H24N2O2 (MW: 384.5 g/mol).
  • Key Differences : The 3,4-dimethyl configuration introduces steric hindrance, possibly affecting binding pocket accessibility .

Core Structure Modifications

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat, CAS 1428652-17-8)

  • Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline).
  • Molecular Formula : C22H25N3O2 (MW: 363.45 g/mol).

Heterocyclic Modifications

N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide

  • Substituents : Thiazol ring and cyclopropanecarbonyl group.
  • Key Differences : The thiazol moiety introduces nitrogen-based polarity, while the cyclopropane group may improve metabolic stability .

Chiral Analogs

(S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35)

  • Substituents : Thiophene-2-carboximidamide and chiral pyrrolidine.
  • Key Differences : Chirality (S/R enantiomers) significantly impacts biological activity, as seen in enantiomer-specific optical rotations ([α]25589 = −18.0° for S-enantiomer) and binding kinetics .

Structural and Functional Implications

Compound Core Position 1 Substituent Position 6 Substituent Molecular Weight (g/mol)
Target Compound Tetrahydroquinolinone Isopentyl 2,4-dimethylbenzamide 362.47
CAS 954685-49-5 Tetrahydroquinolinone Isopentyl 2,3-dimethoxybenzamide 396.5
CAS 954609-03-1 Tetrahydroquinolinone Benzyl 2,4-difluorobenzamide 392.4
Baxdrostat (CAS 1428652-17-8) Tetrahydroisoquinoline Methyl Propionamide 363.45
Compound 35 (S-enantiomer) Tetrahydroquinolinone 2-(1-Methylpyrrolidin-2-yl)ethyl Thiophene-2-carboximidamide 369.2 (free base)
  • Lipophilicity Trends : Isopentyl and benzyl groups enhance lipophilicity compared to smaller alkyl chains (e.g., methyl).
  • Electron Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate aromatic ring reactivity.
  • Steric Effects : 3,4-Dimethylbenzamide (CAS 954683-75-1) introduces greater steric bulk than 2,4-dimethylbenzamide .

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